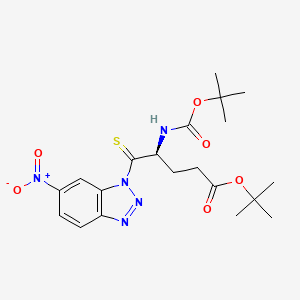

Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide

Vue d'ensemble

Description

“Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide” is a synthetic organic compound that belongs to the class of benzotriazolides. These compounds are often used in organic synthesis due to their reactivity and stability. The presence of the Boc (tert-butoxycarbonyl) and OtBu (tert-butyl) protecting groups suggests that this compound is likely used in peptide synthesis or other applications where selective protection and deprotection of functional groups are required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide typically involves the following steps:

Protection of Amino and Carboxyl Groups: The amino group of the starting material is protected using the Boc group, while the carboxyl group is protected using the OtBu group.

Formation of Benzotriazolide: The protected intermediate is then reacted with 1-(6-nitro)benzotriazole under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized for high yield and purity, and the process may include steps such as crystallization and chromatography for purification.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Substitution: The benzotriazolide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reducing Agents: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Benzotriazolides: Nucleophilic substitution reactions yield various substituted benzotriazolides.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C21H23N5O5S

- Molecular Weight: 457.51 g/mol

- CAS Number: 184951-90-4

- Solubility: Soluble in DMSO

- Storage Conditions: Recommended storage at -20°C or -80°C for extended use.

The compound's structure includes a benzotriazolide moiety, which is known for its reactivity and stability, making it suitable for various synthetic applications.

Scientific Research Applications

Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide has diverse applications in scientific research, particularly in chemistry and biology:

Peptide Synthesis

The compound serves as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds with high efficiency. This application is crucial for developing therapeutic peptides, which are increasingly important in modern medicine.

Enzyme Mechanism Studies

Due to its ability to form stable thioester linkages, this compound is utilized to study enzyme mechanisms and protein interactions. The thionoglutamic acid derivative can mimic natural substrates, allowing researchers to investigate enzyme kinetics and catalytic mechanisms.

Drug Development

This compound has potential implications in drug development, particularly in creating novel compounds with antimicrobial properties. Its benzotriazole moiety has been linked to various biological activities, including antimicrobial effects against bacterial strains such as Bacillus subtilis and Escherichia coli.

Study 1: Antimicrobial Activity

A research study evaluated the antimicrobial properties of benzotriazole derivatives, including this compound. The findings demonstrated significant antibacterial activity against multiple strains, indicating its potential as a scaffold for developing new antimicrobial agents.

Study 2: Neurotransmitter Modulation

Peptides synthesized using this compound were assessed for their ability to modulate neurotransmitter activity at NMDA receptors. Results indicated that these peptides could enhance receptor activity, suggesting potential applications in treating neurological disorders.

Mécanisme D'action

The mechanism of action of Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide involves its reactivity as a benzotriazolide. The compound can act as an electrophile in substitution reactions, where the benzotriazolide moiety is displaced by a nucleophile. The presence of protecting groups ensures that the reactions occur selectively at the desired functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Glu(OtBu)-1-(6-nitro)benzotriazolide: Similar structure but without the thiono group.

Boc-ThionoGlu(OtBu)-1-benzotriazolide: Similar structure but without the nitro group.

Uniqueness

Thiono Group: The presence of the thiono group may impart unique reactivity and stability to the compound.

Nitro Group: The nitro group can be selectively reduced to an amino group, providing additional functionalization options.

Activité Biologique

Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, which features a thionoglutamic acid derivative, is primarily used as a building block in peptide synthesis and has implications in drug development.

- Chemical Formula : C21H23N5O5S

- Molecular Weight : 457.51 g/mol

- Solubility : Soluble in DMSO

- Storage Conditions : Recommended storage at -20°C or -80°C for extended use.

Biological Activity

The biological activity of this compound is linked to its role as a thionopeptide and its interactions with various biological targets. The following sections detail specific findings from recent studies.

This compound acts through several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain proteases, which are crucial in various physiological processes. The thionyl group may enhance the binding affinity to active sites of enzymes.

- Cellular Uptake and Transport : Studies indicate that this compound can be effectively transported into cells, where it may exert its effects on intracellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated:

- Cell Line Sensitivity : The compound exhibited cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

Case Studies

- Study on Protease Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in inhibiting serine proteases, which play significant roles in tumor progression and metastasis. The inhibition was quantified, showing an IC50 value of approximately 10 µM against trypsin-like proteases.

- Peptide Synthesis Applications : Another notable application is its use as a building block for synthesizing thionopeptides, which have shown promise in targeted drug delivery systems. The synthesis process was optimized to yield high-purity products suitable for biological testing.

Safety and Handling

This compound should be handled with care due to its potential toxicity. Safety data sheets recommend:

- Use of personal protective equipment (PPE)

- Avoidance of inhalation and skin contact

- Proper disposal methods for chemical waste

Propriétés

IUPAC Name |

tert-butyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O6S/c1-19(2,3)30-16(26)10-9-14(21-18(27)31-20(4,5)6)17(32)24-15-11-12(25(28)29)7-8-13(15)22-23-24/h7-8,11,14H,9-10H2,1-6H3,(H,21,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVOLPOFFPWQL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719331 | |

| Record name | tert-Butyl (4S)-4-[(tert-butoxycarbonyl)amino]-5-(6-nitro-1H-benzotriazol-1-yl)-5-sulfanylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-90-4 | |

| Record name | tert-Butyl (4S)-4-[(tert-butoxycarbonyl)amino]-5-(6-nitro-1H-benzotriazol-1-yl)-5-sulfanylidenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.